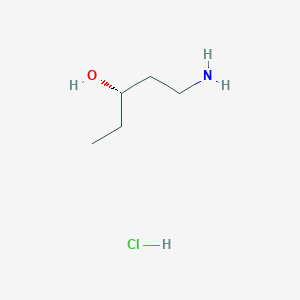
(3S)-1-aminopentan-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-Aminopentan-3-ol;hydrochloride is a chemical compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a pentane backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-aminopentan-3-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 3-pentanol.
Amination: The hydroxyl group of 3-pentanol is converted to an amino group through a series of reactions, often involving the use of reagents like ammonia or amines.
Chirality Induction: The (3S) configuration is achieved using chiral catalysts or starting materials to ensure the desired stereochemistry.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The hydrochloride salt is typically crystallized from aqueous solutions and dried to obtain the final product.
Types of Reactions:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can undergo reduction reactions to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Primary amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
(3S)-1-Aminopentan-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3S)-1-aminopentan-3-ol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical pathways, including enzymatic reactions. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
(3R)-1-Aminopentan-3-ol: The enantiomer of (3S)-1-aminopentan-3-ol with different stereochemistry.
1-Amino-2-propanol: A shorter chain amino alcohol with similar functional groups.
2-Amino-1-butanol: Another amino alcohol with a different carbon chain length.
Uniqueness: (3S)-1-Aminopentan-3-ol;hydrochloride is unique due to its specific stereochemistry, which can impart distinct biological activity and selectivity in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C5H14ClNO |
|---|---|
Molecular Weight |
139.62 g/mol |
IUPAC Name |
(3S)-1-aminopentan-3-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-2-5(7)3-4-6;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
ZMUVKMUVOKJCJV-JEDNCBNOSA-N |
Isomeric SMILES |
CC[C@@H](CCN)O.Cl |
Canonical SMILES |
CCC(CCN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


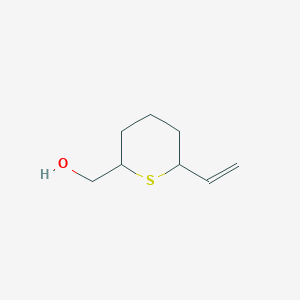
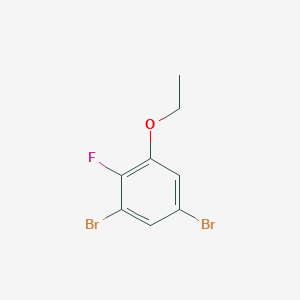
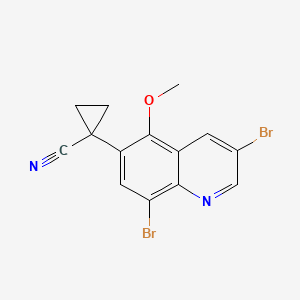
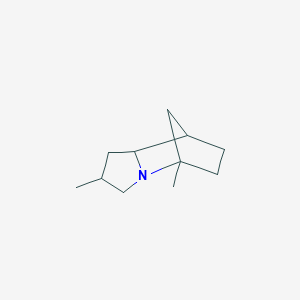
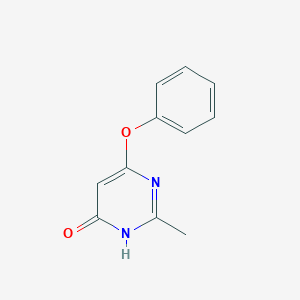


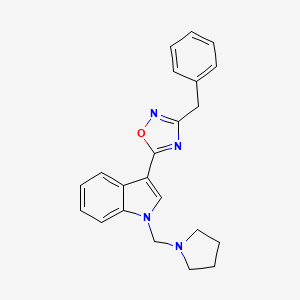
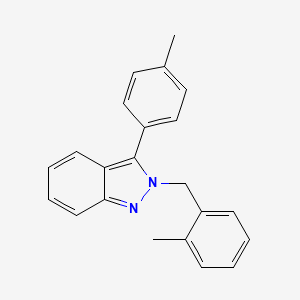
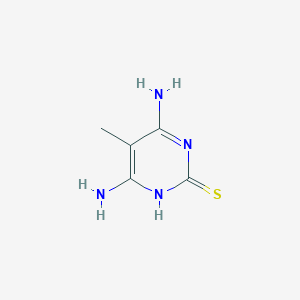
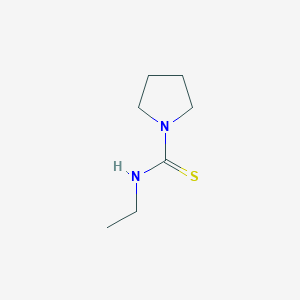
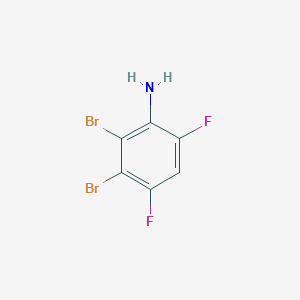
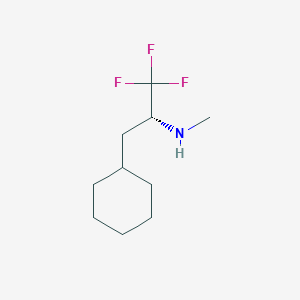
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)
